1-(Aminomethyl)-cyclopropanemethanol HCl
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Overview
Description
1-(Aminomethyl)-cyclopropanemethanol hydrochloride is a chemical compound that features a cyclopropane ring substituted with an aminomethyl group and a hydroxymethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Aminomethyl)-cyclopropanemethanol hydrochloride can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of 1-(Aminomethyl)-cyclopropanemethanol hydrochloride typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-cyclopropanemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Aminomethyl)-cyclopropanemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-cyclopropanemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An organic compound with similar functional groups but different structural features.
1-Aminomethyl-1-cyclohexanol hydrochloride: Another compound with a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
1-(Aminomethyl)-cyclopropanemethanol hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
[1-(aminomethyl)cyclopropyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-5(4-7)1-2-5;/h7H,1-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMUBSZORRNFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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